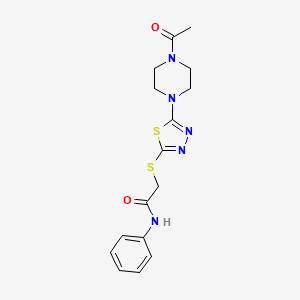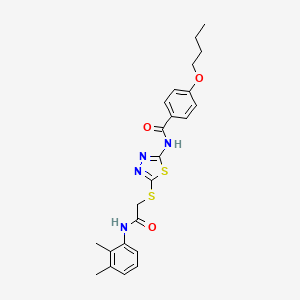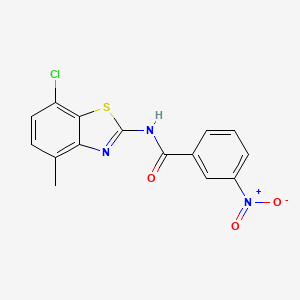
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involves NMR, MS, IR, and X-ray diffraction methods to characterize the final product . Another example is the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which includes a nucleophilic substitution with pyridine . These methods could potentially be adapted for the synthesis of "N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide".
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed using X-ray crystallography. For example, the crystal structure of a related compound adopts a monoclinic space group with specific unit cell parameters, and the structure is stabilized by pi-pi conjugation and hydrogen bonding interactions . The molecular structure analysis is crucial for understanding the relationship between the structure and the observed biological activity.
Chemical Reactions Analysis
The reactivity of these compounds can involve nucleophilic substitution reactions, as seen in the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole . Additionally, the transformation of heterocyclic compounds, such as the formylation and acylation of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, demonstrates the chemical versatility of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic analysis provides insights into the dihedral angles between aromatic rings and the orientation of nitro groups, which can influence the compound's reactivity and interaction with biological targets . The spectroscopic properties, along with DFT calculations, help in understanding the electronic structure and potential reactivity of these compounds .
Scientific Research Applications
Antibacterial Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide and its derivatives have shown notable antibacterial activities. For example, certain hydroxy and methoxy substituted benzothiazole derivatives, closely related to the compound , have demonstrated potent antibacterial effects against bacteria such as Streptococcus pyogenes and Pseudomonas aeruginosa. These derivatives were synthesized using various chemical processes and their antibacterial activities were confirmed through laboratory testing methods like the cup plate method (diffusion technique) and broth dilution method for determining minimum inhibitory concentration (MIC) (Gupta, 2018) (Gupta, 2018).
Potential Anticancer Agents
Benzothiazole derivatives have also been explored for their potential as anticancer agents. A study focused on the synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, closely related to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide, revealed that these compounds showed cytotoxicity against various human neoplastic cell lines. One of the compounds in this series displayed significant selective cytotoxic activity, suggesting its potential as a potent anticancer agent (Romero-Castro et al., 2011).
Anticonvulsant Properties
Research into benzothiazole derivatives has also extended to the exploration of their anticonvulsant properties. A series of 4-thiazolidinone derivatives, structurally related to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide, were synthesized and evaluated for their anticonvulsant activities. Some of these compounds showed considerable activity in tests designed to assess anticonvulsant properties, hinting at the potential application of benzothiazole derivatives in this therapeutic area (Faizi et al., 2017).
Antimicrobial Drug Resistance
The increasing resistance to antimicrobial drugs is a critical health and economic issue. Benzothiazole derivatives, including those structurally related to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide, have shown significant biological activities against resistant microorganisms like Pseudomonas aeruginosa, a major microorganism in nosocomial infections known for its resistance to various antimicrobial agents. The synthesis and antibacterial evaluation of these derivatives highlight their potential role in addressing the challenge of antimicrobial resistance (Gupta, 2018).
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-5-6-11(16)13-12(8)17-15(23-13)18-14(20)9-3-2-4-10(7-9)19(21)22/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKUYDWDMOPEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)
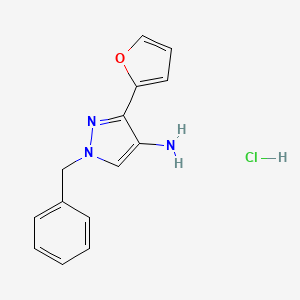
![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)
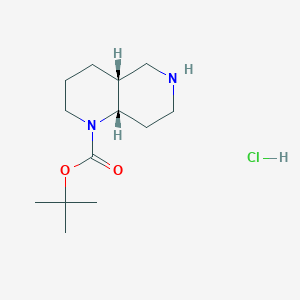
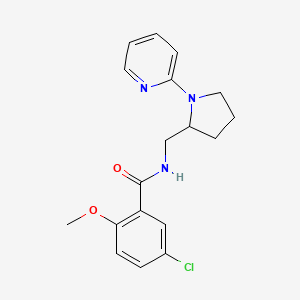


![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2530760.png)


